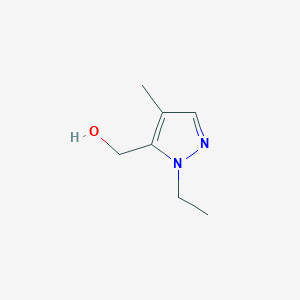

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

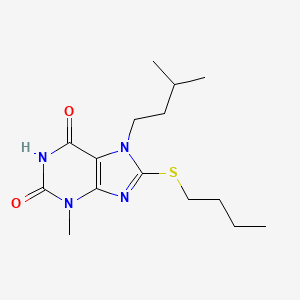

“(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with a molecular weight of 140.19 . Its IUPAC name is “this compound” and its InChI code is "1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3" . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The exact spatial arrangement of these atoms can be determined by various spectroscopic methods and is often represented in a three-dimensional molecular model.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

- Research has shown that novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibit significant antimicrobial and anticancer activities. Some compounds in this category demonstrated higher anticancer activity than the reference drug, doxorubicin, and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Pyrazole Derivatives

- A computational study was conducted on the synthesis reaction of new pyrazolyl α-amino esters derivatives, emphasizing the economical synthesis strategy for these products. These compounds hold potential as active biomolecules (Mabrouk et al., 2020).

Catalytic Applications

- In situ copper (II) complexes with pyrazole and pyridine-based ligands, including derivatives of 1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol, have been investigated for their catecholase activities. The study provides insights into the rate of reaction and potential applications in catalysis (Mouadili et al., 2013).

Synthesis and Characterization

- The synthesis of various pyrazole and triazole derivatives, including those similar to the specified compound, has been explored. These syntheses are characterized by methods like NMR, IR, MS, and elemental analysis, highlighting the diversity of potential derivatives and applications (Cao, Quan, & Dong, 2008).

Analytical Chemistry and Spectroscopy

- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and analyzed using spectroscopic techniques. These compounds demonstrate interesting optical properties, which could have applications in analytical chemistry (Zheng et al., 2011).

Corrosion Inhibition

- Pyridine–pyrazole type organic compounds, including derivatives of the specified compound, have been studied for their role in inhibiting corrosion of steel. These studies reveal the efficiency of these compounds as inhibitors and their potential applications in material science (Tebbji et al., 2005).

Pharmaceutical Research

- Certain pyrazole derivatives have been synthesized and evaluated for their central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. These findings suggest potential pharmaceutical applications (Butler, Wise, & Dewald, 1984).

Mécanisme D'action

Target of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

(2-ethyl-4-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHKGOWSJNRTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)

![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)

![3-Methyl-6-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353827.png)